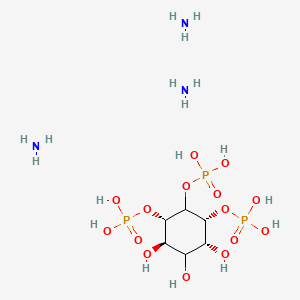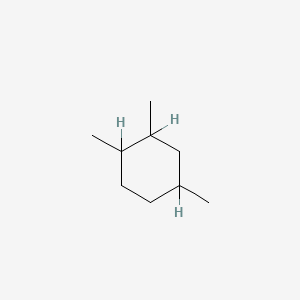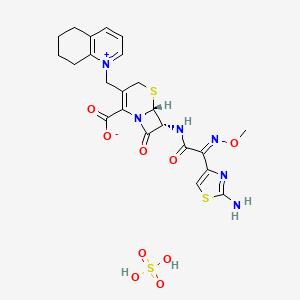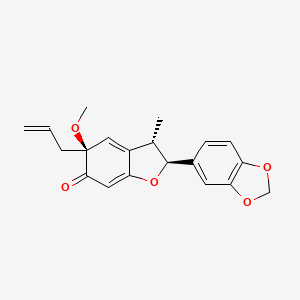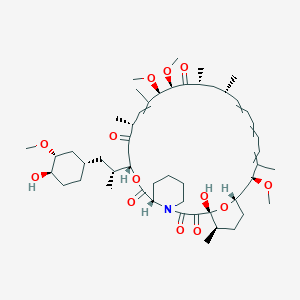
28-O-甲基雷帕霉素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 28-O-Methyl-rapamycin involves complex organic synthesis techniques, drawing on the rich chemistry of rapamycin and its analogs. The total synthesis of rapamycin and its derivatives, such as 27-demethoxyrapamycin, involves highly convergent strategies, incorporating common building blocks and culminating in macrocycle formation through sophisticated coupling reactions (Smith et al., 1997). These synthetic approaches provide valuable insights into the chemical feasibility of modifying rapamycin's structure to alter its biological activity and pharmacological profile.
Molecular Structure Analysis
The molecular structure of 28-O-Methyl-rapamycin has been elucidated through X-ray crystallography, revealing its complex macrocyclic architecture. The addition of a methyl group at the 28-O position induces significant changes in the molecule's conformation, particularly affecting the orientation of the cyclohexyl moiety. This modification leads to a loss of two intermolecular hydrogen bonds when bound to FKBP12 compared to rapamycin, without significantly altering the affinity for FKBP12, although its immunosuppressive activity is significantly reduced (Kallen, Sedrani, & Cottens, 1996).
Chemical Reactions and Properties
28-O-Methyl-rapamycin participates in various chemical reactions characteristic of its macrocyclic structure and functional groups. The epimerization of rapamycin to 28-epirapamycin demonstrates the molecule's reactivity and the potential for structural modification through chemical synthesis. This process involves a retroaldol/aldol mechanism mediated by titanium tetraisopropoxide, showcasing the compound's versatility in undergoing transformation to explore its biological activities and develop new therapeutic agents (Yang et al., 1999).
科学研究应用
结合亲和力和结构影响:28-O-甲基雷帕霉素与 FKBP12 的结合亲和力与雷帕霉素相当,但免疫抑制活性显着降低。这归因于 28-O-甲基基团引起的结构变化,影响了环己基部分的取向,并导致 FKBP12 雷帕霉素复合物中失去了两个分子间氢键 (Kallen, Sedrani, & Cottens, 1996)。
癌症治疗和免疫系统调节:研究表明,将雷帕霉素等 mTOR 抑制剂与雷帕霉素耐药 T 细胞结合使用可能对消除肿瘤有效。这种方法利用了雷帕霉素类似物逆转肿瘤内在免疫逃避机制的能力,同时保持 T 细胞活性 (Huye 等人,2011 年)。
生物利用度和细胞过程抑制:一项针对基于苯并恶嗪骨架的新型、选择性和 ATP 竞争性 mTOR 抑制剂(包括化合物 28 (XL388))的研究,突出了它们在抑制 mTOR 复合物 1 和 2 底物的细胞磷酸化中的作用。这些抑制剂显示出良好的药代动力学和口服吸收,表明具有治疗应用的潜力 (Takeuchi 等人,2013 年)。
糖基化对生物活性的影响:雷帕霉素的糖基化,特别是在 C-28 或 C-40,已被证明可以显着提高水溶性并降低细胞毒性,同时还可以影响其抗真菌、抗肿瘤和免疫抑制生物活性。这表明雷帕霉素 C-28 位点的修饰可以显着改变其生物学效应 (Zhang 等人,2020 年)。
mTORC2 组装和 Akt/PKB 调节:长期用雷帕霉素治疗会抑制 mTORC2 组装,并降低许多细胞类型中 Akt/PKB 信号的水平。这表明雷帕霉素具有促凋亡和抗肿瘤作用的潜在机制 (Sarbassov 等人,2006 年)。
营养感应和细胞生长:雷帕霉素通过抑制 TOR 激酶,在营养感应和细胞生长中发挥重要作用,影响转录和翻译等过程,以响应促生长信号 (Rohde, Heitman, & Cárdenas, 2001)。
调节性 T 细胞的扩增:雷帕霉素选择性地扩增 CD4+CD25+FoxP3+ 调节性 T 细胞,这对于诱导和维持外周耐受至关重要。这种特性可以用于 T 细胞介导疾病中的离体细胞治疗 (Battaglia, Stabilini, & Roncarolo, 2005)。
属性
IUPAC Name |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H81NO13/c1-31-17-13-12-14-18-32(2)43(61-8)29-39-22-20-37(7)52(60,66-39)49(57)50(58)53-24-16-15-19-40(53)51(59)65-44(34(4)27-38-21-23-41(54)45(28-38)62-9)30-42(55)33(3)26-36(6)47(63-10)48(64-11)46(56)35(5)25-31/h12-14,17-18,26,31,33-35,37-41,43-45,47-48,54,60H,15-16,19-25,27-30H2,1-11H3/t31-,33-,34-,35-,37-,38+,39+,40+,41-,43+,44+,45-,47-,48+,52-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXMCLTSBPVQD-KEUNHQLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)OC)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H81NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
28-O-Methyl-rapamycin | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)
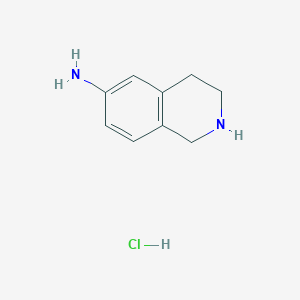
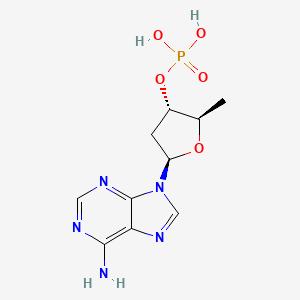

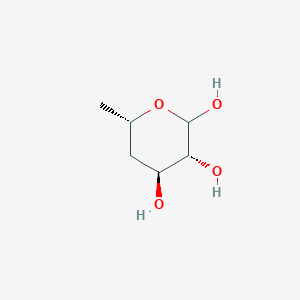
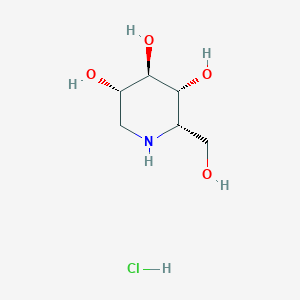
![VIC[mouse reduced]](/img/structure/B1141984.png)
